Morunigrol C
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Overview
Description
Morunigrol C is a naturally occurring compound isolated from the bark of the black mulberry tree (Morus nigra) . It belongs to the class of benzofurans, which are known for their diverse biological activities . The molecular formula of this compound is C19H16O4, and it has a molecular weight of 308.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morunigrol C can be synthesized using a protecting group-free approach. One of the efficient methods involves the one-pot synthesis of 2-bromo-6-hydroxybenzofurans . This method provides shorter routes for the synthesis of various benzofuran-based natural products, including this compound . The reaction conditions typically involve the use of benzoquinone derivatives and cyclohexanones under acetic acid (AcOH) catalysis .
Industrial Production Methods
The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Morunigrol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Morunigrol C has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:
Chemistry: Used as an intermediate in the synthesis of other benzofuran-based compounds.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its antitumor, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Morunigrol C involves its interaction with various molecular targets and pathways . It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it has been shown to inhibit the formation of superoxide anions and reduce oxidative stress . These activities contribute to its potential therapeutic effects in preventing and treating various diseases .
Comparison with Similar Compounds
Morunigrol C is structurally similar to other benzofuran derivatives such as moracins and gramniphenols . it is unique due to its specific substitution pattern and biological activities . Some similar compounds include:
Moracin C: Known for its antioxidant and anti-inflammatory properties.
Moracin N: Exhibits antimicrobial and antitumor activities.
Gramniphenol F: Studied for its potential in treating neurodegenerative diseases.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C19H16O4 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(7,7-dimethylfuro[3,2-g]chromen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C19H16O4/c1-19(2)4-3-11-5-12-8-16(22-17(12)10-18(11)23-19)13-6-14(20)9-15(21)7-13/h3-10,20-21H,1-2H3 |
InChI Key |
KIUJXFHVPMFXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)C |
Origin of Product |
United States |
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